molecular formula C21H23BrN2O3 B2572027 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide CAS No. 921567-07-9

4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Cat. No.: B2572027
CAS No.: 921567-07-9
M. Wt: 431.33
InChI Key: JCWARLROJYQDEA-UHFFFAOYSA-N
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Description

4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene moiety. The core structure includes a 3,3-dimethyl group, a 4-oxo substituent, and a 5-propyl chain on the tetrahydrobenzoxazepine scaffold. The 8-position of the benzoxazepine is substituted with a benzamide group bearing a bromine atom at the 4-position of the benzene ring.

Properties

IUPAC Name

4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O3/c1-4-11-24-17-10-9-16(12-18(17)27-13-21(2,3)20(24)26)23-19(25)14-5-7-15(22)8-6-14/h5-10,12H,4,11,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWARLROJYQDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Site

The bromine atom on the benzamide moiety serves as a primary site for nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling reactions.

Reaction Type Reagents/Conditions Products Key References
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, aryl boronic acid, 80°C, DMEAryl-substituted benzamide derivatives (e.g., biphenyl analogs)
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine, 100°C, tolueneN-arylbenzamide derivatives
Nucleophilic SubstitutionKOtBu, thiols or amines, DMF, 60°CThioether or amine derivatives at the bromine position

Mechanistic Notes :

  • The electron-withdrawing benzamide group activates the bromine for NAS via resonance stabilization of the transition state.

  • Palladium catalysts enable cross-couplings by oxidative addition to the C–Br bond, forming intermediates for transmetallation or reductive elimination .

Benzoxazepin Ring Functionalization

The 1,5-benzoxazepin ring undergoes ring-opening or oxidation reactions under specific conditions.

Reaction Type Reagents/Conditions Products Key References
Acid-Catalyzed HydrolysisHCl (conc.), H₂O, refluxCleavage to form 2-aminophenol and ketone intermediates
OxidationmCPBA, CH₂Cl₂, 25°CSulfoxide or sulfone derivatives (if sulfur-containing analogs exist)
AlkylationNaH, alkyl halides, THF, 0°C→RTN-alkylated benzoxazepin derivatives

Structural Considerations :

  • The 4-oxo group increases susceptibility to nucleophilic attack at the adjacent carbon .

  • Steric hindrance from 3,3-dimethyl and 5-propyl groups may slow ring-opening kinetics compared to simpler benzoxazepins .

Amide Bond Reactivity

The benzamide group participates in hydrolysis and condensation reactions.

Reaction Type Reagents/Conditions Products Key References
Acidic HydrolysisH₂SO₄ (6M), reflux, 12 hr4-bromobenzoic acid and benzoxazepin-8-amine
Basic HydrolysisNaOH (10%), EtOH, 70°C, 8 hrSodium 4-bromobenzoate and amine byproducts
CondensationEDC/HOBt, RNH₂, DMF, RTUrea or thiourea derivatives

Kinetic Insights :

  • Hydrolysis rates are modulated by electron-withdrawing effects of the bromine, accelerating reaction under basic conditions.

  • Steric protection from the benzoxazepin ring may reduce enzymatic degradation in biological systems .

Cycloaddition and Heterocycle Formation

The compound’s structure allows participation in Diels-Alder or Huisgen cycloadditions.

Reaction Type Reagents/Conditions Products Key References
Diels-Alder ReactionMaleic anhydride, toluene, ΔFused bicyclic adducts via diene formation from benzoxazepin
Click ChemistryCuI, NaN₃, alkyne, RTTriazole-linked conjugates

Regioselectivity :

  • Electron-rich regions of the benzoxazepin ring act as dienes in [4+2] cycloadditions .

  • Strain in the seven-membered ring may favor ring-expansion products .

Photochemical and Redox Reactions

The bromine and aromatic systems enable unique photochemical behavior.

Reaction Type Reagents/Conditions Products Key References
UV-Induced DebrominationUV light (254 nm), MeOH, 24 hrDe-brominated benzamide derivative
Electrochemical ReductionPt electrode, LiClO₄, DMF, −1.5 VRadical intermediates leading to dimerized or reduced products

Stability Notes :

  • Photodegradation is a critical factor in storage; amber vials are recommended.

  • Redox potentials are influenced by conjugation between the benzamide and benzoxazepin moieties .

Biological Interactions (Non-Synthetic)

While not traditional "reactions," interactions with biological targets inform reactivity profiles.

Interaction Type Biological Target Outcome Key References
Enzyme InhibitionSqualene synthetaseCompetitive inhibition via benzoxazepin-oxo group coordination
Receptor BindingGABA-A receptorsAllosteric modulation attributed to benzamide halogen bonding

Pharmacological Relevance :

  • The 4-oxo group mimics natural substrates in enzyme-binding pockets .

  • Bromine’s hydrophobic volume enhances binding affinity in receptor pockets .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally related to 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide exhibit anticancer properties. The benzoxazepine core is known for its ability to inhibit specific cancer cell pathways. Preliminary studies suggest that derivatives of this compound may enhance the efficacy of existing chemotherapeutic agents by targeting multiple pathways involved in tumor growth .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective applications. Research into similar benzoxazepine derivatives has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress .

Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may be effective in treating conditions characterized by chronic inflammation .

Synthesis and Modification

The synthesis of 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide typically involves multi-step organic reactions such as:

  • Suzuki–Miyaura Coupling : Effective for forming carbon-carbon bonds crucial for building complex structures.
  • Amidation Reactions : Used to introduce the benzamide functional group onto the benzoxazepine scaffold.

These synthetic pathways allow for modifications that can enhance the biological activity and selectivity of the compound .

Case Study 1: Anticancer Activity

In a study investigating the anticancer potential of benzoxazepine derivatives, researchers found that certain modifications to the structure significantly increased cytotoxicity against breast cancer cell lines. The study highlighted the importance of the bromine substituent in enhancing the binding affinity to cancer-related targets .

Case Study 2: Neuroprotection

A recent investigation into neuroprotective compounds revealed that derivatives of benzoxazepines could reduce neuronal apoptosis in models of neurodegeneration. The findings suggest that 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl)benzamide could be further explored as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide

  • Molecular Formula : C₂₂H₂₃F₃N₂O₃
  • Molecular Weight : 420.42 g/mol
  • Substituent : A trifluoromethyl (-CF₃) group replaces the bromine atom in the benzamide moiety.
  • Key Differences: The -CF₃ group is strongly electron-withdrawing, enhancing the compound’s metabolic stability and resistance to oxidative degradation compared to the bromo analog.

Unsubstituted Benzamide Analog

  • Hypothetical Structure : N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
  • Molecular Formula : C₂₁H₂₃N₂O₃
  • Molecular Weight : ~357.42 g/mol
  • Lower molecular weight and logP (~2.9) may result in reduced bioavailability compared to halogenated analogs.

Physicochemical and Functional Comparison

Property 4-Bromo-Benzamide 3-(Trifluoromethyl)-Benzamide Unsubstituted Benzamide
Molecular Weight (g/mol) ~425.34 420.42 ~357.42
logP (Predicted) ~3.5 ~3.8 ~2.9
Hydrogen-Bond Acceptors 5 6 4
Electron Effects Moderate EWG (Br) Strong EWG (-CF₃) Neutral
Synthetic Accessibility Moderate Challenging (fluorination steps) High

Notes:

  • The bromo and trifluoromethyl analogs exhibit higher lipophilicity, favoring passive diffusion across biological membranes.
  • The -CF₃ group increases metabolic stability but complicates synthesis due to fluorination requirements .
  • Hydrogen-bonding capacity varies with substituents, influencing crystal packing and solubility .

Biological Activity

4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a complex organic compound belonging to the class of benzoxazepines. Its unique structure features a bromine atom and a benzamide functional group, which suggest potential applications in medicinal chemistry. This article aims to explore the biological activity of this compound through various studies and data.

The molecular formula of this compound is C21H23BrN2O3, with a molecular weight of approximately 431.3 g/mol. The compound's structure can be represented as follows:

Property Value
Molecular FormulaC21H23BrN2O3
Molecular Weight431.3 g/mol
CAS Number921864-56-4

Research indicates that compounds like 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit various biological activities due to their ability to interact with specific biological targets. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes or receptors involved in critical biological pathways.

Antitumor Activity

A significant area of research has focused on the antitumor properties of benzoxazepine derivatives. For instance, studies have shown that compounds similar to 4-bromo-N-(3,3-dimethyl) exhibit potent cytotoxicity against various cancer cell lines. These compounds induce apoptosis and inhibit cell proliferation through mechanisms such as DNA interstrand cross-linking and cell cycle arrest at the G2/M phase.

Case Study:
In vitro studies demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models. For example:

  • Compound: 4-bromo-N-(3,3-dimethyl)
  • Cell Line: Human breast carcinoma MX-1
  • Outcome: Complete tumor remission observed at maximum tolerable doses with low toxicity.

Enzyme Inhibition

The compound's interactions with specific enzymes have also been investigated. For instance:

  • Glucosylceramide Synthase Inhibition : Research indicates that similar compounds can inhibit glucosylceramide synthase (GCS), leading to reduced levels of glucosylceramide in cells. This mechanism is crucial for potential therapeutic applications in diseases like Fabry disease.
  • Squalene Synthase Inhibition : Another study highlighted the potential for this class of compounds to inhibit squalene synthase, which is involved in cholesterol biosynthesis.

Comparative Analysis with Related Compounds

To better understand the biological activity of 4-bromo-N-(3,3-dimethyl), a comparison with structurally related compounds is beneficial:

Compound Biological Activity Mechanism
4-bromo-N-(3,3-dimethyl)AntitumorDNA interstrand cross-linking
2-bromobenzamideLimited activitySimple structure
N,N-dimethylbenzamideIntermediateLess complex

Q & A

Q. What are the optimal synthetic routes for 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide, and how can yield be maximized?

  • Methodological Answer : The synthesis of this compound can be approached via multi-step protocols involving triazine intermediates, as demonstrated in analogous benzoxazepin derivatives. For example, stepwise coupling of halogenated phenols with triazine precursors (e.g., 2,4,6-trichlorotriazine) under controlled stoichiometric ratios (1:1 molar equivalents) and reflux conditions in aprotic solvents (e.g., acetonitrile) is critical . Yield optimization requires precise temperature control (e.g., 60–80°C) and purification via column chromatography using gradients of ethyl acetate/hexane. Monitoring reaction progress via TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzoxazepin core and substituent positions. For bromine-containing derivatives, 1H^1H-NMR splitting patterns (e.g., aromatic protons) and coupling constants are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₂₆BrN₂O₃) with <2 ppm error.
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy. Critical concentrations for biological assays (e.g., 10 mM in DMSO) must avoid precipitation .
  • Stability : Conduct accelerated stability studies (e.g., 24–72 hours at 4°C, 25°C, and 37°C) with HPLC monitoring. Degradation products (e.g., hydrolysis of the amide bond) indicate pH sensitivity .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to target proteins?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or kinases). Parameterize the bromine atom’s van der Waals radius and partial charges using density functional theory (DFT) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy to prioritize targets .
  • Free Energy Calculations : Apply MM/GBSA to estimate ΔG binding, validating against experimental IC₅₀ values .

Q. How can contradictory data in biological activity assays be resolved?

  • Methodological Answer :
  • Dose-Response Curves : Replicate assays across ≥3 independent experiments with positive/negative controls. Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ and assess variability .
  • Off-Target Screening : Employ broad-panel kinase or cytochrome P450 assays to identify confounding interactions.
  • Data Normalization : Correct for batch effects (e.g., cell passage number, solvent lot) using Z-score or quantile normalization .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this scaffold?

  • Methodological Answer :
  • Factorial Design : Vary substituents (e.g., bromine position, propyl chain length) systematically. Use a 2³ factorial matrix to evaluate main effects and interactions .
  • Free-Wilson Analysis : Deconstruct the molecule into modular components (benzamide, benzoxazepin) to quantify contributions to activity .
  • Analog Synthesis : Prioritize derivatives with logP <5 and topological polar surface area (TPSA) <140 Ų to balance permeability and solubility .

Theoretical and Methodological Considerations

  • Linkage to Conceptual Frameworks : Anchor research in receptor theory or heterocyclic chemistry to guide hypothesis generation (e.g., benzoxazepin’s role as a kinase hinge-binding motif) .
  • Interdisciplinary Synergy : Combine synthetic chemistry with computational biology to accelerate SAR studies, leveraging tools like PyMol for visualization and QSAR for predictive modeling .

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